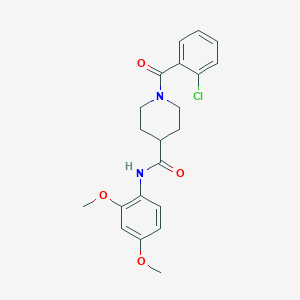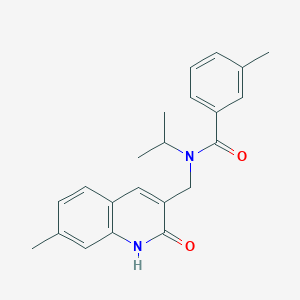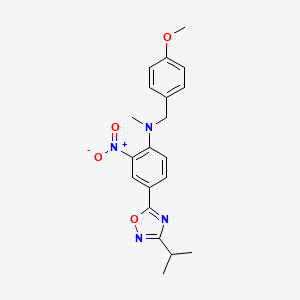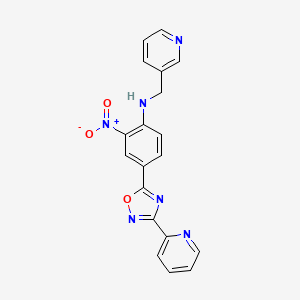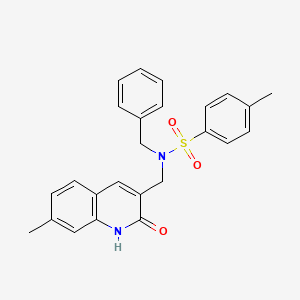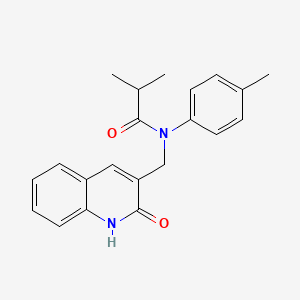
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide, also known as HQMMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HQMMA belongs to the class of isobutyramide derivatives and has a molecular formula of C21H21N2O2.
Wirkmechanismus
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is not fully understood, but studies have suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is well-tolerated in animal studies. It has been shown to have a high bioavailability and can easily cross the blood-brain barrier. This compound has been found to have a low binding affinity for plasma proteins, which suggests that it can easily reach its target site.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is its broad-spectrum activity against various cancer cell lines. It has also been found to be effective against drug-resistant cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide. One area of interest is the development of this compound-based prodrugs that can improve its solubility and bioavailability. Another area of interest is the study of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, the use of this compound in the treatment of fungal and bacterial infections is an area that requires further investigation. Overall, this compound has shown great potential as a therapeutic agent and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide involves the reaction of 2-hydroxy-3-(p-tolyl)propionaldehyde with 8-hydroxyquinoline in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with isobutyryl chloride to obtain this compound. The synthesis method is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal, antibacterial, and anticancer properties. This compound has been found to be effective against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to have a synergistic effect when used in combination with other anticancer agents.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)21(25)23(18-10-8-15(3)9-11-18)13-17-12-16-6-4-5-7-19(16)22-20(17)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXVIDGVUDKWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


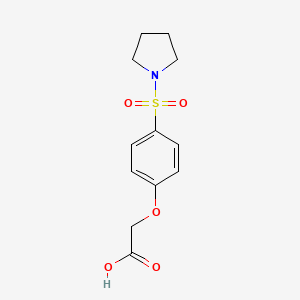
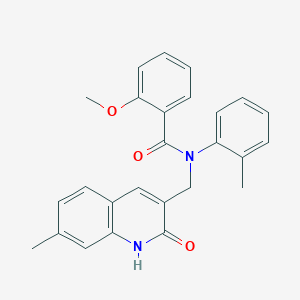
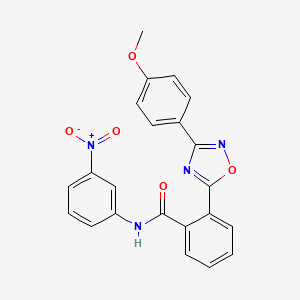
![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)

